3-(1H-indol-3-yl)-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]propan-1-one
Description
3-(1H-Indol-3-yl)-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]propan-1-one is a synthetic compound featuring a propan-1-one core linking a 1H-indol-3-yl group to a piperazine ring substituted with a thiophene-2-sulfonyl moiety. This structure combines aromatic indole and thiophene sulfonyl groups, which are often associated with biological activity in medicinal chemistry. Below, we compare this compound with structurally similar analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c23-18(8-7-15-14-20-17-5-2-1-4-16(15)17)21-9-11-22(12-10-21)27(24,25)19-6-3-13-26-19/h1-6,13-14,20H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMDXBDBHKZTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Piperazine-Propan-1-One Derivatives
Key Observations:
- Piperazine Substituents : The target compound’s thiophene-2-sulfonyl group is distinct from electron-donating (e.g., methoxy in ) or hydrophobic (e.g., isopropyl in ) substituents. Sulfonyl groups enhance polarity and may improve solubility or metabolic stability.
- Aryl/Heteroaryl Groups : The indole moiety in the target compound is analogous to fluoroindole derivatives (e.g., ), which are common in kinase inhibitors. Thiophene-based groups (e.g., ) are less common but may influence π-π stacking interactions.
Physicochemical Properties
While explicit data (e.g., logP, solubility) are unavailable in the evidence, inferences can be made:
- Polarity : The thiophene-2-sulfonyl group introduces a strong electron-withdrawing effect, likely increasing hydrophilicity compared to analogs with methyl or trifluoromethyl groups (e.g., ).
- Steric Effects : The bulkier thiophene sulfonyl group may reduce binding to shallow enzyme pockets compared to smaller substituents (e.g., fluorophenyl in ).
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